4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-(Dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further functionalized with a dipropylsulfamoyl group at the para position (Figure 1).
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O4S/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEWDKWSUPSEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step involves the coupling of the 1,3,4-oxadiazole intermediate with a 4-fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.
Attachment of the benzamide core: The resulting intermediate is then reacted with a benzoyl chloride derivative to form the benzamide structure.
Incorporation of the dipropylsulfamoyl group: Finally, the dipropylsulfamoyl group is introduced through a sulfonamide formation reaction using a suitable sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives or sulfonamides.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Overview
4-(Dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound notable for its unique molecular structure, which includes a benzamide core, a dipropylsulfamoyl group, and a 1,3,4-oxadiazole ring with a 4-fluorophenyl substituent. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry and materials science.
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound shows significant potential against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes.
- Anticancer Properties : Preliminary studies suggest that it may interfere with cancer cell proliferation by modulating specific signaling pathways or inducing apoptosis in cancer cells.
Scientific Research Applications
The unique structural features of this compound lead to diverse applications in scientific research:
Medicinal Chemistry
- Drug Development : Its unique combination of functional groups makes it a candidate for developing new antimicrobial and anticancer agents.
Materials Science
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymeric materials with specific electronic or optical properties.
Biological Probes
- Pathway Investigation : It may serve as a probe for studying biological pathways involving sulfamoyl and oxadiazole groups.
Example Study
A recent study investigated the antimicrobial efficacy of the compound against various pathogens. Results indicated that it exhibited significant activity against Gram-positive bacteria and certain fungi, suggesting potential therapeutic applications in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following analysis compares the target compound with analogous 1,3,4-oxadiazole derivatives, focusing on structural features, synthetic routes, and biological activities (where available).
Structural and Functional Group Comparisons
Key structural features influencing activity :
- Oxadiazole-linked aromatic groups : Influence electronic properties and target binding.
Notable observations:
- Dipropylsulfamoyl vs.
- 4-Fluorophenyl vs. other aromatic groups : The electron-withdrawing fluorine atom may enhance metabolic stability and target affinity compared to LMM5’s methoxy group or LMM11’s furan .
Spectral Characterization
- IR spectroscopy : Sulfamoyl groups exhibit characteristic S=O stretches (~1240–1255 cm⁻¹), while oxadiazole C=N/C-O vibrations appear near 1600–1650 cm⁻¹. The absence of C=O bands in cyclized products (e.g., ~1663–1682 cm⁻¹ in intermediates) confirms oxadiazole formation .
- NMR : Aromatic protons in the 4-fluorophenyl group resonate at δ 7.2–8.0 ppm, while dipropylsulfamoyl protons appear as triplets near δ 0.8–1.6 ppm (CH₂/CH₃) .
Biological Activity
4-(Dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural framework that combines a benzamide core with a dipropylsulfamoyl group and a 1,3,4-oxadiazole ring substituted with a fluorophenyl moiety.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of nitrogen, oxygen, and sulfur atoms. Its structure is significant as it influences the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H24N4O2S |
| Molecular Weight | 384.54 g/mol |
| Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acid derivatives.
- Coupling with Fluorophenyl Group : Palladium-catalyzed cross-coupling reaction with a 4-fluorophenyl halide.
- Benzamide Core Attachment : Reaction with benzoyl chloride to form the final product.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can effectively target multidrug-resistant pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus) .
In particular, related compounds have demonstrated potency greater than traditional antibiotics like ciprofloxacin and linezolid against gram-positive bacteria . The mechanism often involves targeting bacterial division proteins like FtsZ, which are crucial for bacterial cell division .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. For instance, related oxadiazole derivatives have shown promising results in inhibiting the growth of A549 lung cancer cells with IC50 values in the micromolar range .
Molecular docking studies suggest that these compounds may interact with specific cellular targets involved in cancer proliferation pathways . The presence of the dipropylsulfamoyl group is believed to enhance binding affinity to these targets due to its ability to form hydrogen bonds and participate in π-π stacking interactions.
Case Studies
- Antimicrobial Efficacy : A study highlighted that a series of oxadiazole-containing benzamides exhibited strong antibacterial activity against clinical isolates of MRSA. The most potent compound showed an MIC (Minimum Inhibitory Concentration) significantly lower than standard treatments .
- Cytotoxicity Assessment : In vitro studies on A549 cell lines revealed that certain derivatives had IC50 values ranging from 11.20 to 59.61 µg/mL after 72 hours of treatment, indicating moderate to high cytotoxicity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide and its structural analogs?
The compound is synthesized via amide coupling reactions, typically using protocols like General Procedure A or B. For example:
- General Procedure B : Reacting carboxylic acids (e.g., 3-trifluoromethylbenzoic acid) with oxalyl chloride in dichloromethane (DCM) and dimethylformamide (DMF) at 0°C to form acyl chlorides, followed by coupling with oxadiazole intermediates in the presence of molecular sieves (4Å) and pyridine .
- Yields vary significantly (12–60%) depending on substituents, as seen in analogs like 3-fluoro- or 4-bromo-substituted benzamides .
- Optimization strategies include adjusting reaction time (e.g., 18 hours for complete coupling) and purification via column chromatography .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation relies on:
- NMR spectroscopy : and NMR spectra verify substituent positions and aromatic ring integration. For example, fluorophenyl protons appear as doublets in δ 7.4–8.0 ppm regions .
- Mass spectrometry : ESI-MS or APCI-MS confirm molecular ions (e.g., [M+H]) with deviations <1 ppm from theoretical values .
- HPLC : Retention times (e.g., 12.2–13.3 minutes) and purity (>95%) are critical for assessing batch consistency .
Q. What in vitro assays are used to evaluate its antimicrobial or antifungal activity?
- Antifungal assays : Minimum inhibitory concentration (MIC) tests against Candida albicans using broth microdilution, with comparisons to fluconazole .
- Enzyme inhibition : Fluorometric assays measuring IC values against targets like thioredoxin reductase or CYP51 (e.g., IC = 5 μM for MDMX inhibitors) .
Advanced Research Questions
Q. How do substituent modifications on the benzamide or oxadiazole rings influence biological activity?
- Electron-withdrawing groups (e.g., -CF, -Br) enhance enzyme binding via hydrophobic interactions, as shown in analogs with 95% inhibition of fungal CYP51 .
- Fluorophenyl vs. chlorophenyl : Fluorine improves metabolic stability and membrane permeability compared to chlorine, but reduces solubility .
- Dipropylsulfamoyl group : The sulfonamide moiety increases hydrogen bonding with catalytic residues (e.g., Aspergillus fumigatus CYP51), improving potency .
Q. What computational strategies guide the design of derivatives with enhanced target affinity?
- Molecular docking : Predict binding poses using crystallographic data (e.g., PDB ID: 5NY3 for hCA II) to optimize interactions with key residues like Thr200 or His64 .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .
- MD simulations : Assess binding stability over 100-ns trajectories to identify derivatives with prolonged target residence .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Assay standardization : Discrepancies in MIC values may arise from variations in fungal strain (e.g., C. albicans SC5314 vs. ATCC 90028) or growth media .
- Purity controls : Low yields (e.g., 12% for compound 8) or impurities (<95% HPLC purity) may skew activity readings .
- Metabolic interference : Differences in microsomal stability (e.g., cytochrome P450 degradation) can alter in vivo vs. in vitro results .
Q. What strategies improve metabolic stability and bioavailability of this compound?
- Prodrug approaches : Masking polar groups (e.g., hydroxylation of dipropylsulfamoyl) to enhance intestinal absorption .
- Lipophilicity optimization : Balancing logP values (e.g., 3.5–4.0) to avoid excessive plasma protein binding while maintaining CNS penetration .
- Crystallographic analysis : Co-crystal structures with CYP51 guide substitutions that resist oxidative metabolism (e.g., trifluoromethyl groups) .
Q. How does the compound interact with fungal CYP51 at the molecular level?
- Heme coordination : The oxadiazole nitrogen forms a critical coordinate bond with the heme iron, as shown in A. fumigatus CYP51 co-crystals .
- Hydrophobic pocket binding : The 4-fluorophenyl group occupies a conserved cavity lined with Phe228 and Leu376, reducing steric clashes .
- Resistance mitigation : Derivatives with rigid substituents (e.g., tetrahydronaphthalene) prevent mutations (e.g., Y132H) that confer azole resistance .
Methodological Considerations
Q. What analytical techniques are critical for purity and stability assessment?
Q. What in silico tools predict ADMET properties for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
